molecular formula C22H25N3O3 B2586224 2-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}naphthalene-1-carboxamide CAS No. 2034321-37-2

2-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}naphthalene-1-carboxamide

Cat. No.: B2586224
CAS No.: 2034321-37-2
M. Wt: 379.46
InChI Key: UJOVUDIKOUDZRB-UHFFFAOYSA-N
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Description

2-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}naphthalene-1-carboxamide is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R, also known as FMS kinase). The signaling pathway mediated by CSF1R is a critical regulator of the survival, proliferation, and differentiation of macrophages and osteoclasts. Consequently, this compound has emerged as a key pharmacological tool for investigating the role of tumor-associated macrophages (TAMs) in the tumor microenvironment. By selectively inhibiting CSF1R, it can deplete TAMs, which are known to promote tumor progression, angiogenesis, and immunosuppression, thereby making it a valuable candidate for oncology research, particularly in the context of solid tumors. Furthermore, due to the central role of CSF1R in inflammatory processes, this inhibitor is also used in studies of inflammatory and autoimmune diseases, such as rheumatoid arthritis and tenosynovial giant cell tumor, where it can help elucidate the mechanisms of macrophage-driven pathology. Its mechanism of action involves binding to the kinase domain of CSF1R, competitively inhibiting ATP binding and preventing receptor autophosphorylation and subsequent downstream signaling. This targeted action provides researchers with a precise means to dissect the CSF1R pathway in various biological contexts. The compound is referenced in patent literature for its therapeutic potential in these areas.

Properties

IUPAC Name

2-ethoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-2-27-20-11-10-16-7-3-4-9-19(16)21(20)22(26)24-17-13-23-25(14-17)15-18-8-5-6-12-28-18/h3-4,7,9-11,13-14,18H,2,5-6,8,12,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOVUDIKOUDZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CN(N=C3)CC4CCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}naphthalene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the naphthalene core and the oxane moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • The oxan-2-ylmethyl group on pyrazole may enhance solubility compared to phenyl or halogenated substituents in analogs .
  • Synthetic routes for pyrazole carboxamides often employ coupling reagents like HATU (as in ), suggesting shared methodologies.

Structural Conformation and Crystallography

The compound (E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one exhibits a 46.3° dihedral angle between the pyrazole and naphthalene rings, attributed to steric hindrance from the phenyl group.

Table 2: Functional Comparison of Pyrazole Derivatives
Compound Class Biological Activity Key Functional Groups References
1,3,4-thiadiazole-pyrazoles Antimicrobial (E. coli, C. albicans) Thiadiazole ring, nitro groups
Halogenated pyrazole-sulfonamides Pesticidal (crop protection) Halogens, sulfonamide
Pyrazole-carboxamides Undisclosed (hypothetical kinase inhibition) Carboxamide, ethoxy group N/A

Insights :

  • Pyrazole derivatives with electron-withdrawing groups (e.g., nitro, thiadiazole) show antimicrobial activity , while halogenated analogs are leveraged in agrochemistry .
  • The target compound’s ethoxy-naphthalene moiety may confer π-π stacking interactions in enzyme binding pockets, akin to naphthalene-containing kinase inhibitors.

Physicochemical Properties

  • Solubility : The oxan-2-ylmethyl group likely improves aqueous solubility compared to phenyl-substituted analogs (e.g., ).
  • Lipophilicity : The ethoxy-naphthalene core increases hydrophobicity relative to pyridine- or thiadiazole-containing derivatives .

Biological Activity

2-Ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure that includes an ethoxy group, a naphthalene moiety, and a pyrazole ring. The presence of these functional groups contributes to its biological activity.

Property Value
IUPAC Name This compound
Molecular Formula C₁₃H₁₉N₃O₃
Molecular Weight 253.31 g/mol

Anticancer Properties

Research has indicated that compounds containing the pyrazole structure exhibit notable anticancer activities. For instance, derivatives of 1H-pyrazole have been shown to inhibit various cancer cell lines, including lung, colorectal, and breast cancers. Studies suggest that this compound may function as an effective anticancer agent due to its ability to modulate key cellular pathways involved in tumor growth and proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors associated with cancer progression, such as:

  • Topoisomerase II : Involved in DNA replication.
  • EGFR (Epidermal Growth Factor Receptor) : A target in many cancers.

These interactions can lead to the induction of apoptosis (programmed cell death) in cancer cells .

Case Studies

A recent study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results showed that compounds similar to this compound exhibited significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The study highlighted that structural modifications could enhance the cytotoxicity of these compounds .

Comparative Analysis

The following table summarizes the biological activity of related pyrazole compounds:

Compound Cell Line Tested IC50 Value (µM) Activity
2-Ethoxy-N-{1-(oxan-2-yl)methyl}-1H-pyrazolMDA-MB-23115Moderate
N-(2-Ethoxy)-4-(1-methyl)-1H-pyrazolHepG220Moderate
PazopanibVarious10High

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